molecular formula C15H22ClNO3 B1424667 Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1220020-28-9

Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride

Cat. No. B1424667
CAS RN: 1220020-28-9
M. Wt: 299.79 g/mol
InChI Key: PNZPHIDAAVRQCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride is C13H18ClNO2 . For a detailed molecular structure, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or consult a chemical database.

Scientific Research Applications

Antispasmodic Agent

Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride has been investigated as a potent antispasmodic agent. A study by Bal-Tembe et al. (1997) synthesized ester analogues of this compound, finding that one analogue, HL 752, exhibited significant and long-lasting antispasmodic activity, suggesting its potential for clinical development as an antispasmodic agent (Bal-Tembe et al., 1997).

Antiparasitic Activity

Research on Piper species, such as Piper glabratum and P. acutifolium, has led to the discovery of several benzoic acid derivatives, including compounds structurally related to this compound. These compounds have demonstrated antiparasitic activity against organisms like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. Flores et al. (2008) identified compounds with significant leishmanicidal and trypanocidal activities, highlighting the potential of these derivatives in treating parasitic infections (Flores et al., 2008).

Insecticidal Properties

The CHCl3-soluble extract from Piper guanacastensis, which contains compounds similar to this compound, has shown notable insecticidal activity against mosquito larvae. Pereda-Miranda et al. (1997) identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as the primary bioactive constituent, demonstrating the potential of such compounds in insect control (Pereda-Miranda et al., 1997).

Synthesis of Pharmaceutical Intermediates

This compound-related compounds have been used in the synthesis of various pharmaceutical intermediates. Wei et al. (2010) described the synthesis process of a compound used as an intermediate in producing vandetanib, an anti-cancer drug, showcasing the importance of these compounds in pharmaceutical manufacturing (Wei et al., 2010).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS). The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with the compound .

properties

IUPAC Name

methyl 4-(piperidin-4-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-4-2-12(3-5-14)10-19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZPHIDAAVRQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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